N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride
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Overview
Description
N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride is a chemical compound with a complex structure that includes a cycloheptyl group, an amine group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cycloheptyl amine derivative, which is then reacted with a suitable phenylbutanamide precursor under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.
Scientific Research Applications
N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various medical conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride include other amine-containing cycloheptyl derivatives and phenylbutanamide analogs. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a cycloheptyl group, an amine group, and a phenylbutanamide moiety
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.ClH/c1-18(2,16-10-6-5-7-11-16)14-17(22)21-15-19(20)12-8-3-4-9-13-19;/h5-7,10-11H,3-4,8-9,12-15,20H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOCZWGCBJFXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCC1(CCCCCC1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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